N-[2-(1H-indol-3-yl)ethyl]-N'-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
This compound features a central ethanediamide (oxalamide) linker connecting two key moieties:
- Indole-ethyl group: A 1H-indol-3-yl ethyl chain, common in bioactive molecules due to its affinity for serotoninergic and enzyme-binding sites.
- Sulfonyl-substituted oxazinan: A 1,3-oxazinan ring with a 4-methylbenzenesulfonyl (tosyl) group at position 3, enhancing stability and modulating electronic properties.
The tosyl group contributes to steric bulk and electron-withdrawing effects, influencing receptor interactions .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S/c1-17-7-9-19(10-8-17)34(31,32)28-13-4-14-33-22(28)16-27-24(30)23(29)25-12-11-18-15-26-21-6-3-2-5-20(18)21/h2-3,5-10,15,22,26H,4,11-14,16H2,1H3,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOKCFHYBLQBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N’-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the ethanediamide linkage, and finally, the introduction of the sulfonylated oxazinan ring. Each step requires specific reagents and conditions, such as the use of protecting groups, catalysts, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-N’-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield quinoline derivatives, while reduction of the sulfonyl group can produce thiol-containing compounds.
Scientific Research Applications
Biological Activities
2.1 Anticancer Properties
Research indicates that compounds containing indole and piperidine structures often exhibit anticancer properties. Studies have shown that N-[2-(1H-indol-3-yl)ethyl]-N'-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Case Study:
A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of several cancer cell lines by inducing G0/G1 phase arrest and promoting apoptosis via the activation of caspases .
2.2 Neuroprotective Effects
The indole structure is also associated with neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
In vitro experiments revealed that treatment with this compound reduced neuroinflammation and improved neuronal survival rates under stress conditions .
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as tryptamine and piperidine derivatives.
Synthetic Route Example:
- Formation of the Indole Derivative: Tryptamine is reacted with appropriate acylating agents to form the desired indole derivative.
- Piperidine Coupling: The indole derivative is coupled with a piperidine derivative using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond.
- Final Modifications: Additional modifications may be performed to enhance solubility or bioactivity .
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for therapeutic applications in:
- Cancer Treatment: As a potential lead compound for developing anticancer agents.
- Neurological Disorders: As a candidate for neuroprotective therapies.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N’-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with molecular targets such as enzymes, receptors, and proteins. The indole moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The sulfonylated oxazinan ring may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Ethanediamide-Linked Compounds with Varied Sulfonyl Substituents
Key Findings :
Compounds with Alternative Linkers or Indole Modifications
Key Findings :
- Oxalamide linkers (as in the target compound) provide superior conformational flexibility and hydrogen-bonding capacity compared to rigid oxadiazole or thiazole systems .
- PDAT () demonstrates that dimethylamine substituents can enhance inhibitory potency against indolethylamine-N-methyltransferase (INMT), but sulfonyl groups in the target compound broaden target selectivity .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-N'-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological effects of this compound, focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features an indole moiety, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its pharmacological properties, potentially affecting its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 364.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| LogP | 4.505 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2-(1H-indol-3-yl)ethanamine and various sulfonyl chlorides under basic conditions. The Ugi four-component reaction has been utilized effectively to construct similar compounds, showcasing the versatility of this synthetic approach .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related indole derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, such as HeLa and MCF-7. The mechanism often involves apoptosis induction and cell cycle arrest .
Case Study : A related compound demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating potent activity that could be comparable to this compound if further studied .
Antimicrobial Activity
Research indicates that indole-based compounds possess significant antimicrobial properties. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by interfering with folate synthesis pathways. This suggests that the compound may exhibit broad-spectrum antibacterial activity against resistant strains .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to disrupted mitosis in cancer cells.
- Apoptosis Induction : Mechanistic studies suggest that these compounds can trigger apoptotic pathways via caspase activation.
Q & A
Q. Key Considerations :
- Protection/deprotection strategies (e.g., Boc groups) to prevent side reactions.
- Purification via column chromatography or recrystallization .
Which spectroscopic techniques are typically employed for structural characterization of this compound?
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm backbone connectivity and substituent positions .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation .
- FT-IR : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O bands (~1150–1250 cm⁻¹) .
Q. Advanced :
- Theoretical DFT Calculations : To predict vibrational frequencies and compare with experimental IR data, resolving ambiguities in functional group assignments .
How is the purity of the compound assessed, and what analytical methods are recommended?
Q. Basic
Q. Advanced :
- LC-MS : Combines separation with mass confirmation to trace minor byproducts.
- Elemental Analysis : Validates stoichiometric composition (±0.4% tolerance) .
What preliminary biological assays are used to evaluate its potential therapeutic effects?
Q. Basic
- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to screen for anticancer activity .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .
Q. Advanced :
- Target-specific assays : Enzyme inhibition studies (e.g., kinase or protease activity) to identify mechanistic pathways .
How can researchers optimize the yield and purity during the multi-step synthesis?
Q. Advanced
Q. Example Optimization Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Sulfonylation | Base | Pyridine/DCM | 85% → 92% |
| Coupling | Catalyst | EDC/HOBt | 70% → 88% |
What strategies are effective in resolving discrepancies between computational predictions and experimental spectroscopic data?
Q. Advanced
- Benchmarking : Compare DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to refine computational models .
- Solvent Effects : Account for solvent polarity in theoretical simulations using polarizable continuum models (PCM) .
- Dynamic Effects : Incorporate molecular dynamics to assess conformational flexibility impacting spectral line shapes .
How should one design experiments to elucidate the mechanism of action in cancer cell lines?
Q. Advanced
Q. Methodological Workflow :
Dose-response analysis (IC50 determination).
siRNA knockdown of putative targets to validate functional relevance.
In vivo xenograft models for translational validation .
What approaches are recommended for analyzing contradictory results in biological activity across studies?
Q. Advanced
- Meta-Analysis : Systematically compare variables (e.g., cell line genotypes, assay protocols) .
- Orthogonal Assays : Confirm activity using alternative methods (e.g., ATP-based viability assays vs. resazurin reduction) .
- Controlled Replication : Standardize culture conditions (e.g., serum batch, passage number) to minimize variability .
Q. Example Contradiction Resolution :
| Study | Observed Activity | Potential Confounder | Resolution Approach |
|---|---|---|---|
| A | High IC50 | Hypoxic conditions | Repeat under normoxia |
| B | Low IC50 | Serum-free medium | Validate with serum supplementation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
